4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine is a complex organic compound that exhibits potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique molecular structure characterized by the presence of both pyrazole and oxadiazole rings, along with a methylthio group. The intricate arrangement of these functional groups contributes to its diverse biological activities and chemical reactivity.
The compound is cataloged in several chemical databases, including BenchChem and PubChem, where it is identified by its unique IUPAC name and molecular formula. The molecular weight of this compound is approximately 420.5 g/mol, and it has a molecular formula of C21H20N6O2S.
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine belongs to the class of pyrazole derivatives, which are known for their broad spectrum of biological activities. This compound can be classified as an organic heterocyclic compound due to the presence of nitrogen-containing rings.
The synthesis of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine typically involves multiple synthetic steps:
The synthesis may require precise control over reaction conditions such as temperature, pressure, and pH to optimize yields. Catalysts such as copper salts or iron compounds may be employed to facilitate certain steps in the synthesis process .
Key structural data includes:
The compound can undergo various chemical reactions:
Reagents commonly used include:
The mechanism of action for 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine primarily involves its interaction with biological targets through its functional groups. The pyrazole moiety is known for its ability to inhibit certain enzymes and receptors, which can lead to various pharmacological effects such as anti-inflammatory or anticancer activities .
Research indicates that derivatives of pyrazoles exhibit significant biological activities such as inhibition of tumor necrosis factor-alpha and interleukin-6 production, making them potential candidates for therapeutic applications in inflammatory diseases .
The physical properties of this compound are influenced by its molecular structure:
Chemical properties include reactivity patterns typical for compounds containing both pyrazole and oxadiazole rings:
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine has promising applications in scientific research:
This compound exemplifies the versatility and potential impact of heterocyclic compounds in advancing both medicinal chemistry and materials science.
The synthesis of 1,2,4-oxadiazole-pyrazole hybrids relies predominantly on the cyclodehydration of O-acylamidoxime intermediates. For the target compound, this entails coupling a pre-synthesized pyrazole-bearing amidoxime with a p-toluic acid derivative. The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the activated carboxyl group (e.g., acyl chloride, mixed anhydride, or ester), forming an O-acylamidoxime. Subsequent base-catalyzed intramolecular cyclization eliminates water to yield the 1,2,4-oxadiazole ring [1] [8].
A critical advancement in this methodology is the use of tetrabutylammonium fluoride (TBAF) as a cyclization catalyst. Unlike classical thermal methods (requiring reflux at 100–140°C), TBAF enables efficient ring closure at ambient temperature (20–25°C) within 1–12 hours. This is particularly advantageous for thermally labile intermediates, such as those bearing the methylsulfanyl group or amine functionalities in the pyrazole ring. For example, TBAF (0.1–1.4 equivalents) in THF facilitates the cyclization of O-(4-methylbenzoyl)amidoxime intermediates with yields exceeding 85%, compared to 50–60% under thermal conditions [8]. The mechanism involves fluoride-induced deprotonation, generating a highly reactive anion that undergoes rapid ring closure (Figure 1) [5].
Key reaction sequence:
Table 1: Optimization of Cyclization Conditions for O-Acylpyrazoleamidoximes
Catalyst/Condition | Temperature (°C) | Time (h) | Yield (%) | Advantage/Limitation | |
---|---|---|---|---|---|
TBAF/THF | 25 | 3 | 92 | Mild, high yield; requires anhydrous conditions | |
K₂CO₃/DMSO | 25 | 12 | 78 | One-pot feasible; moderate yield | |
Thermal (neat) | 140 | 2 | 55 | No catalyst; low yield, decomposition risk | |
PTSA-ZnCl₂/CH₃CN | 80 | 6 | 70 | Tolerates moisture; higher temperature | [5] [8] |
Microwave irradiation significantly accelerates the synthesis of 1,2,4-oxadiazole cores, reducing reaction times from hours to minutes while improving regioselectivity and purity. This approach is particularly effective for the one-pot assembly of the target hybrid, integrating amidoxime formation, O-acylation, and cyclization into a streamlined process [5] [9].
Key innovations include solvent-free protocols using Meldrum’s acid as a coupling agent. A representative procedure involves:
The mechanism leverages microwave-induced in situ activation of the carboxylic acid via a mixed anhydride with Meldrum’s acid, which reacts with the amidoxime. Subsequent cyclization occurs rapidly due to efficient dielectric heating, minimizing side products like diacylamides. This method enhances energy efficiency (reducing energy consumption by ~80% vs. thermal methods) and is scalable under continuous-flow conditions [9].
Comparative Efficiency:
Achieving the C5-linkage between the pyrazole and oxadiazole rings in the target compound demands precise regiocontrol. Two primary strategies are employed: direct C–H arylation of pyrazoles and directed ortho-metalation (DoM) of pre-functionalized intermediates.
Direct C–H Arylation:
The inherent reactivity order in pyrazoles is C5 > C4 > C3 due to the acidity of the C5 proton and electron density distribution. For 3-(methylsulfanyl)-5-amino-1H-pyrazole, palladium-catalyzed coupling with 5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl bromide occurs selectively at C4. Optimized conditions use:
Directed ortho-Metalation (DoM):
For advanced intermediates, TMP-bases (2,2,6,6-tetramethylpiperidinylmagnesium/ zinc chloride) enable regioselective metalation. Protecting the pyrazole N1 with a SEM group ([2-(trimethylsilyl)ethoxy]methyl) permits directed magnesiation at C4. Subsequent transmetalation to zinc and Negishi coupling with 3-(4-methylphenyl)-5-iodo-1,2,4-oxadiazole installs the oxadiazole moiety with >95% regioselectivity. After SEM deprotection (TBAF), the target scaffold is obtained [10].
Table 2: Regioselective Coupling Strategies for Oxadiazole-Pyrazole Hybrids
Strategy | Conditions | Regioselectivity (C4:C3) | Yield (%) | Key Feature | |
---|---|---|---|---|---|
Pd-Catalyzed C–H Arylation | Pd(OAc)₂/SPhos, K₂CO₃, DMA, 110°C | >99:1 | 84 | No pre-halogenation; methylsulfanyl directs | |
DoM/Negishi Coupling | TMP₂Zn·MgCl₂, SEM-protected pyrazole, PEPPSI-iPr | >95:5 | 78 | Absolute regiocontrol; requires protection | |
Suzuki-Miyaura | 4-Bromo-pyrazole, oxadiazole-Bpin, Pd(dppf)Cl₂ | 50:50* | 65 | Limited by halide position selectivity | [6] [10] |
Note: Requires pre-synthesized 4-bromopyrazole.
The methylsulfanyl group (-SMe) at the pyrazole C3 position is installed early in the synthesis to leverage its dual role as an activating group for regioselective coupling and a pharmacophore. Two optimized pathways exist:
Pathway A: Nucleophilic Displacement of Halogen:
3-Bromo-5-amino-1H-pyrazole undergoes substitution with sodium thiomethoxide (NaSMe) in DMF at 60°C. Key parameters:
Pathway B: Alkylation of Thiol Precursor:
5-Amino-1H-pyrazole-3-thiol is treated with methyl iodide in the presence of a mild base (K₂CO₃) in acetone. This method avoids the handling of malodorous thiols by in situ deprotonation:
Critical Considerations:
Table 3: Solvent Impact on Methylsulfanyl Group Installation
Solvent | Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | |
---|---|---|---|---|---|---|
DMF | NaSMe | 60 | 2 | 92 | 98 | |
DMSO | NaSMe | 60 | 1.5 | 88 | 95 | |
EtOH | NaSMe | 65 | 4 | 75 | 90 | |
Acetone | MeI, K₂CO₃ | 25 | 1 | 94 | 99 | [5] [10] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0